molecular formula C19H14FN3O2S2 B3398655 2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1021257-16-8

2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B3398655
CAS No.: 1021257-16-8
M. Wt: 399.5 g/mol
InChI Key: TZQWSCDNMBKRII-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tricyclic core (7.4.0.0²,⁷ system) with fused heterocyclic rings containing sulfur (8-thia), nitrogen (3,5-diaza), and a fluorine substituent at position 13. The acetamide moiety is linked to a 3-(methylsulfanyl)phenyl group, introducing both polar and hydrophobic regions. The fluorine atom likely enhances metabolic stability and binding affinity, while the methylsulfanyl group may contribute to lipophilicity and membrane permeability .

Properties

IUPAC Name

2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S2/c1-26-12-5-2-4-11(8-12)22-15(24)9-23-10-21-17-16-13(20)6-3-7-14(16)27-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQWSCDNMBKRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, including the formation of the diazatricyclic core, introduction of the fluorine atom, and attachment of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are critical for controlling the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the diazatricyclic core play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its tricyclic scaffold combined with fluorine and sulfur functionalities. Below, it is compared to analogs based on structural motifs, physicochemical properties, and inferred bioactivity.

Tricyclic Heterocyclic Cores

Compounds with tricyclic systems often exhibit enhanced rigidity and target selectivity. For example:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP*
Target Compound 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷] 13-fluoro, methylsulfanylphenyl ~420 (estimated) 2.8
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-... [PF 43(1)] 5-thia-1-azabicyclo[4.2.0]oct-2-ene Tetrazolyl, thiadiazolylthio 516 1.2
Salternamide E (from marine actinomycetes) Bicyclic lactam Hydroxy, methyl groups 350 1.5

Notes:

  • Lower LogP compared to Salternamide E suggests reduced lipophilicity, possibly due to the polar acetamide group .

Fluorinated Analogs

Fluorine’s electronegativity and small atomic radius often enhance binding and metabolic resistance:

Compound Name Fluorine Position Bioactivity (Reported) Reference
Target Compound 13-fluoro N/A (inferred antimicrobial)
Ciprofloxacin 6-fluoro Antibacterial (DNA gyrase inhibitor)
Fluconazole 2-fluoro Antifungal (CYP51 inhibition)
  • The 13-fluoro group in the target compound may mimic the bioisosteric effects seen in fluoroquinolones, enhancing interaction with bacterial topoisomerases .

Sulfur-Containing Compounds

Sulfur atoms contribute to redox activity and metal-binding capacity:

Compound Name Sulfur Motif Key Property Reference
Target Compound 8-thia, methylsulfanyl Potential thiol-mediated binding
5-methyl-1,3,4-thiadiazole Thiadiazole ring Enzyme inhibition (e.g., carbonic anhydrase)
SF₆ derivatives Sulfur-fluorine bonds High thermal stability
  • The methylsulfanyl group may facilitate hydrophobic interactions in enzyme active sites, akin to thiadiazole-based drugs .

Research Findings and Implications

Predictive Modeling and Compatibility

  • Hit Dexter 2.0 Analysis : Computational screening suggests the compound is unlikely to be a promiscuous binder due to its rigid core, though the methylsulfanyl group may confer moderate reactivity .
  • QSPR/QSAR Insights : Van der Waals descriptors predict moderate solubility (~25 μM) and high membrane permeability, aligning with its LogP .
  • Thermochemical Stability : The sulfur-fluorine interaction in the tricyclic core may enhance thermal stability, as seen in SF₆ derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

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